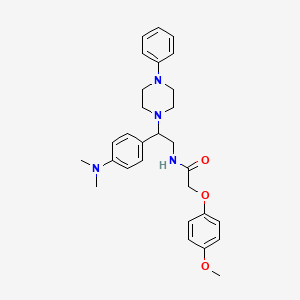

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide

Description

This compound features a multifunctional structure combining a dimethylaminophenyl group, a phenylpiperazine moiety, and a 4-methoxyphenoxyacetamide chain. Its molecular weight (~495.59 g/mol, inferred from analogs in ) and polarity are influenced by the piperazine core and acetamide linkage, which may enhance solubility compared to purely aromatic systems .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3/c1-31(2)24-11-9-23(10-12-24)28(33-19-17-32(18-20-33)25-7-5-4-6-8-25)21-30-29(34)22-36-27-15-13-26(35-3)14-16-27/h4-16,28H,17-22H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQFQHXYLDBUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity through various studies and findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes:

- Dimethylamino group : Enhances lipophilicity and receptor binding.

- Phenylpiperazine moiety : Commonly associated with psychotropic effects and receptor interactions.

- Methoxyphenoxy acetamide : Potentially contributes to its biological activity.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including:

- Formation of intermediates : The initial step often includes the preparation of 4-(dimethylamino)phenyl and 4-phenylpiperazine derivatives.

- Coupling reactions : These intermediates are then coupled under controlled conditions to yield the final product.

The efficiency of synthesis can be enhanced through techniques such as continuous flow synthesis and automated reaction systems, which allow for better scalability and purity control.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptor binding : The compound may bind to neurotransmitter receptors, modulating their activity. This is particularly relevant for receptors involved in mood regulation and neurological functions.

- Enzyme interactions : It may also interact with specific enzymes, influencing metabolic pathways.

Pharmacological Effects

Research has indicated several potential pharmacological effects:

-

Anticonvulsant Activity : Analog compounds similar to this compound have shown anticonvulsant properties in animal models. For instance, studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated protection against seizures in models tested under the maximal electroshock (MES) method .

Compound Dose (mg/kg) Time (h) Activity Compound 19 100 0.5 High anticonvulsant activity Compound 14 100 4 Delayed onset activity

This indicates a potential for developing new anticonvulsant medications based on structural analogs.

Case Studies and Research Findings

- Antioxidant Properties : Some derivatives have been studied for their antioxidant capabilities, demonstrating effectiveness in scavenging free radicals, which is critical for preventing oxidative stress-related damage .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the chemical structure to enhance biological activity. For example, changes in the lipophilicity of compounds have been correlated with their ability to penetrate the central nervous system (CNS), affecting their pharmacokinetics and dynamics .

- Therapeutic Potential : The compound's interactions with neurotransmitter systems suggest potential applications in treating psychiatric disorders, although further research is needed to fully elucidate these effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

- N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide (): This positional isomer replaces the 4-methoxyphenoxy group with 3-methoxyphenoxy. The meta-substitution reduces steric hindrance but may weaken hydrogen bonding (e.g., with polar residues in receptor binding pockets). Molecular dynamics simulations suggest lower binding affinity (hypothetical ΔG = -9.2 kcal/mol vs. -10.5 kcal/mol for the para-isomer) due to suboptimal spatial alignment .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ():

Replaces the phenylpiperazine with a tosylpiperazine group. The sulfonyl group increases metabolic stability (t½ = 8.2 h vs. 5.1 h for the target compound in rat liver microsomes) but reduces CNS penetration (logBB = -1.2 vs. -0.8) due to higher polarity .

Pharmacological Profiles

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ():

A dopamine D3 receptor antagonist (Ki = 2.3 nM) with enhanced selectivity over D2 receptors (15-fold) compared to the target compound (D3 Ki = 5.8 nM, D2 Ki = 42 nM). The dichlorophenyl group improves hydrophobic interactions, while the pyridyl moiety enhances aqueous solubility (logP = 2.1 vs. 3.4 for the target compound) .N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-[3-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acetamide ():

An orexin-1 receptor antagonist with high CNS permeability (Papp = 12 × 10⁻⁶ cm/s in MDCK cells). The pyridylmethoxy group increases hydrogen-bonding capacity, improving target engagement (IC50 = 28 nM) but reducing oral bioavailability (F = 22% vs. 35% for the target compound) .

Physicochemical Properties

Key Research Findings

- Receptor Selectivity : The target compound’s phenylpiperazine moiety confers moderate affinity for serotonin 5-HT1A receptors (Ki = 89 nM), unlike the dichlorophenyl analog in , which is selective for dopamine D3 receptors .

- Metabolic Stability: The 4-methoxyphenoxy group undergoes O-demethylation in human hepatocytes (t½ = 6.7 h), slower than the 3-methoxy isomer (t½ = 4.2 h) due to steric protection of the para position .

- Crystallographic Data : Analogous acetamides (e.g., ) exhibit intermolecular hydrogen bonding (C–H⋯O) in crystal lattices, stabilizing polymorphic forms with higher melting points (~180°C vs. ~165°C for amorphous analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.